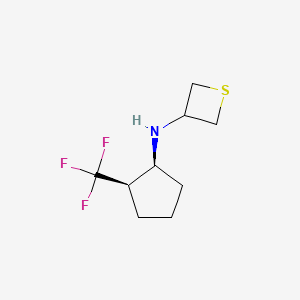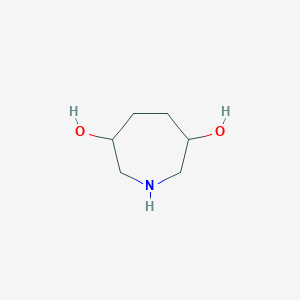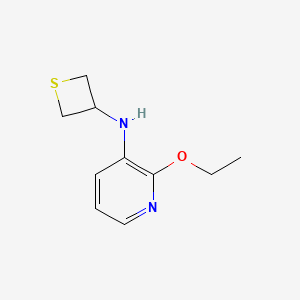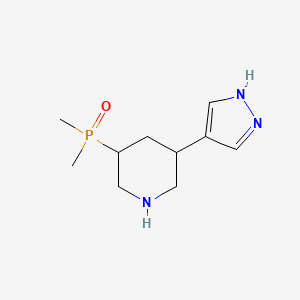
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide is a complex organic compound that features a pyrazole ring, a piperidine ring, and a dimethylphosphine oxide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, followed by the formation of the piperidine ring, and finally the introduction of the dimethylphosphine oxide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphine oxide group.
Reduction: Reduction reactions can modify the pyrazole or piperidine rings.
Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of the phosphine oxide, while substitution reactions can introduce new functional groups onto the pyrazole or piperidine rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic processes.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity may offer new avenues for the treatment of various diseases.
Industry
In industry, this compound is used in the development of advanced materials and as a catalyst in chemical manufacturing processes. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The pyrazole and piperidine rings can interact with enzymes or receptors, while the dimethylphosphine oxide group can participate in redox reactions. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrazole derivatives, piperidine derivatives, and phosphine oxides. Examples include:
- (1H-Pyrazol-4-yl)piperidine
- Dimethylphosphine oxide
- Pyrazole-based ligands
Uniqueness
What sets (5-(1H-Pyrazol-4-yl)piperidin-3-yl)dimethylphosphine oxide apart is its combination of these three functional groups in a single molecule. This unique structure provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C10H18N3OP |
|---|---|
Poids moléculaire |
227.24 g/mol |
Nom IUPAC |
3-dimethylphosphoryl-5-(1H-pyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H18N3OP/c1-15(2,14)10-3-8(4-11-7-10)9-5-12-13-6-9/h5-6,8,10-11H,3-4,7H2,1-2H3,(H,12,13) |
Clé InChI |
YKLMLGACEMVYDW-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(C)C1CC(CNC1)C2=CNN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


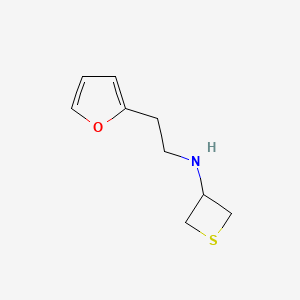
![2,7-Dimethoxy-9,9'-spirobi[fluorene]](/img/structure/B12987066.png)
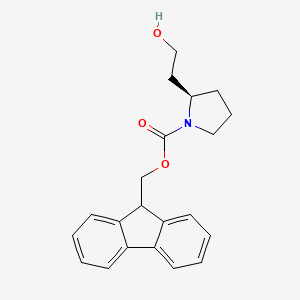
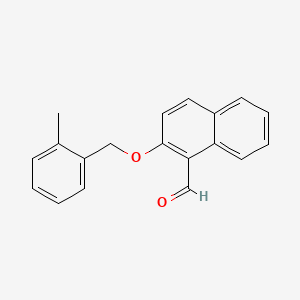
![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B12987079.png)
![6-Oxa-2-azaspiro[3.4]octan-8-one](/img/structure/B12987084.png)
![1-Benzyl-1,2,3-trimethyl-1H-benzo[e]indol-3-ium bromide](/img/structure/B12987090.png)
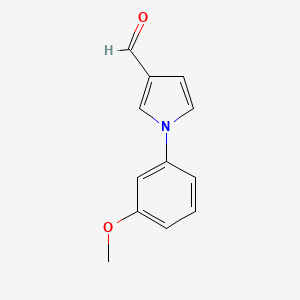
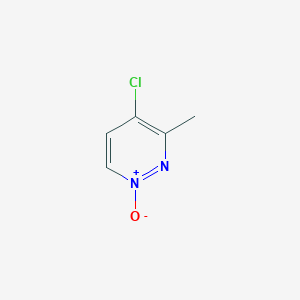

![N-[(2S)-2-[acetyl(methyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B12987137.png)
